The exact mass of the compound 1,2-Tetradecanediol is 230.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71507. It belongs to the ontological category of glycol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
1,2-Tetradecanediol is a synthetic compound not readily found in nature [].
It belongs to a class of compounds called aliphatic diols, characterized by a hydrocarbon chain with hydroxyl (OH) groups at both ends [].
Research on 1,2-Tetradecanediol is limited, but its chemical structure suggests potential applications in various fields.
Molecular Structure Analysis
The key feature of 1,2-Tetradecanediol is its linear chain of 14 carbon atoms (tetradecane) with hydroxyl groups attached to the first and second carbon atoms (1,2-diol). This structure can be represented as CH3(CH2)11CH(OH)CH2OH [].
The presence of two hydroxyl groups makes it a diol, capable of forming hydrogen bonds with itself and other molecules containing hydrogen bond donors or acceptors []. This property can influence its physical and chemical behavior.
Chemical Reactions Analysis
Synthesis: Specific details on the synthesis of 1,2-Tetradecanediol are not widely available in scientific literature. However, general methods for diol synthesis, such as the oxymercuration-demercuration reaction of alkenes, could be adapted for its production.
Decomposition: Under high temperatures, 1,2-Tetradecanediol is likely to undergo thermal decomposition, breaking down into smaller molecules like alkanes, alkenes, and water.
Other Reactions: Due to the presence of hydroxyl groups, 1,2-Tetradecanediol could potentially participate in esterification reactions with carboxylic acids or etherification reactions with alkyl halides. However, specific studies on these reactions are not available yet.
Physical And Chemical Properties Analysis
Melting Point: 68-68.5 °C.
Boiling Point: 152-154 °C at 0.2 Torr (pressure).
Solubility: Data on solubility is limited, but due to the presence of both a hydrocarbon chain and hydroxyl groups, it is likely to be moderately soluble in organic solvents and slightly soluble in water [].
Stability: Information on the stability of 1,2-Tetradecanediol is not readily available in scientific literature.
Material Science Applications: A study published in the journal ACS Nano (2017) mentions 1,2-Tetradecanediol as a potential ligand for stabilizing magnetic iron oxide nanoparticles []. These nanoparticles have applications in magnetic resonance imaging (MRI) and targeted drug delivery.
Note
Further research is needed to understand the specific role and effectiveness of 1,2-Tetradecanediol in this application.
Biodistribution Studies: A 2017 study in Scientific Reports used 1,2-Tetradecanediol as a reference compound to evaluate the biodistribution of polymeric nanoparticles in pregnant rats []. This research helps assess the safety of nanoparticle-based drug delivery systems during pregnancy.
1: Eccleston GM. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols. Int J Cosmet Sci. 1982 Aug;4(4):133-42. doi: 10.1111/j.1467-2494.1982.tb00309.x. PubMed PMID: 19469959.
Inquiry Online
* Please note that we will only send quotations to valid professional email addresses.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.